molecular formula C9H11ClMg B14427583 Magnesium, chloro(2,4,6-trimethylphenyl)- CAS No. 83335-42-6

Magnesium, chloro(2,4,6-trimethylphenyl)-

Cat. No.: B14427583
CAS No.: 83335-42-6
M. Wt: 178.94 g/mol
InChI Key: VRNZYJHWPPOFDO-UHFFFAOYSA-M
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Description

Magnesium, chloro(2,4,6-trimethylphenyl)- is an organometallic compound that features a magnesium atom bonded to a chloro group and a 2,4,6-trimethylphenyl group. This compound is of significant interest in organic synthesis due to its reactivity and utility in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of magnesium, chloro(2,4,6-trimethylphenyl)- typically involves the reaction of 2,4,6-trimethylphenyl chloride with magnesium metal in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent the oxidation of the magnesium reagent. The general reaction can be represented as follows:

2,4,6-Trimethylphenyl chloride+MagnesiumMagnesium, chloro(2,4,6-trimethylphenyl)-\text{2,4,6-Trimethylphenyl chloride} + \text{Magnesium} \rightarrow \text{Magnesium, chloro(2,4,6-trimethylphenyl)-} 2,4,6-Trimethylphenyl chloride+Magnesium→Magnesium, chloro(2,4,6-trimethylphenyl)-

Industrial Production Methods

In an industrial setting, the production of magnesium, chloro(2,4,6-trimethylphenyl)- may involve large-scale reactors with precise control over temperature and pressure to ensure high yields and purity. The use of automated systems for the addition of reagents and the removal of by-products is common to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Magnesium, chloro(2,4,6-trimethylphenyl)- undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It is often used in coupling reactions such as the Grignard reaction, where it reacts with carbonyl compounds to form alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like THF.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

    Alcohols: From Grignard reactions with aldehydes or ketones.

    Amines: From nucleophilic substitution with amines.

    Carboxylic Acids: From oxidation reactions.

Scientific Research Applications

Magnesium, chloro(2,4,6-trimethylphenyl)- is widely used in scientific research due to its versatility:

    Chemistry: It is a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: It can be used to modify biomolecules for studying biological processes.

    Industry: It is used in the production of fine chemicals and materials.

Mechanism of Action

The mechanism by which magnesium, chloro(2,4,6-trimethylphenyl)- exerts its effects involves the formation of a reactive magnesium-carbon bond. This bond can act as a nucleophile, attacking electrophilic centers in other molecules. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Similar Compounds

  • Magnesium, bromo(2,4,6-trimethylphenyl)
  • Magnesium, iodo(2,4,6-trimethylphenyl)
  • Magnesium, fluoro(2,4,6-trimethylphenyl)

Uniqueness

Magnesium, chloro(2,4,6-trimethylphenyl)- is unique due to its specific reactivity profile, which can be different from its bromo, iodo, and fluoro counterparts. The chloro group provides a balance of reactivity and stability, making it suitable for a wide range of synthetic applications.

Properties

CAS No.

83335-42-6

Molecular Formula

C9H11ClMg

Molecular Weight

178.94 g/mol

IUPAC Name

magnesium;1,3,5-trimethylbenzene-6-ide;chloride

InChI

InChI=1S/C9H11.ClH.Mg/c1-7-4-8(2)6-9(3)5-7;;/h4-5H,1-3H3;1H;/q-1;;+2/p-1

InChI Key

VRNZYJHWPPOFDO-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=[C-]C(=C1)C)C.[Mg+2].[Cl-]

Origin of Product

United States

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